Deacetylcephalosporin C

Description

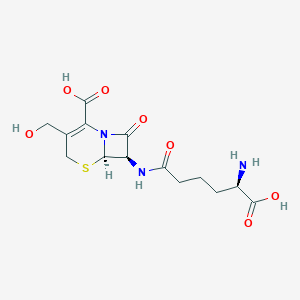

Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O7S/c15-7(13(21)22)2-1-3-8(19)16-9-11(20)17-10(14(23)24)6(4-18)5-25-12(9)17/h7,9,12,18H,1-5,15H2,(H,16,19)(H,21,22)(H,23,24)/t7-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCFYHBHOFBVIV-JWKOBGCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50933157 | |

| Record name | 7-[(5-Amino-5-carboxy-1-hydroxypentylidene)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476-46-6 | |

| Record name | Deacetylcephalosporin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deacetylcephalosporin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[(5-Amino-5-carboxy-1-hydroxypentylidene)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50933157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Deacetylcephalosporin C Biosynthesis Pathway in Acremonium chrysogenum: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Industrial Significance of Acremonium chrysogenum

The filamentous fungus Acremonium chrysogenum stands as a cornerstone in the pharmaceutical industry, primarily recognized for its production of cephalosporin C (CPC).[1] This β-lactam antibiotic is the foundational precursor for a vast array of semi-synthetic cephalosporins, a class of broad-spectrum antibiotics indispensable in modern medicine.[1] Unlike penicillins, cephalosporins exhibit greater resistance to β-lactamases, rendering them effective against many penicillin-resistant bacterial strains.[1] The intricate biosynthetic pathway leading to deacetylcephalosporin C (DACC), a key intermediate in CPC production, is a testament to the sophisticated metabolic machinery of this fungus. This guide provides an in-depth exploration of the DACC biosynthesis pathway, offering technical insights and field-proven methodologies for its study and manipulation.

The Architectural Blueprint: Genetic Organization of the Cephalosporin Biosynthesis Pathway

The genes encoding the enzymes for cephalosporin biosynthesis in A. chrysogenum are strategically organized into two distinct clusters on different chromosomes:

-

The "Early" Gene Cluster: This cluster contains the genes pcbAB and pcbC, which are responsible for the initial steps of the pathway, leading to the formation of the tripeptide intermediate δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) and its subsequent cyclization to isopenicillin N (IPN).[1]

-

The "Late" Gene Cluster: This cluster houses the cefEF and cefG genes, which catalyze the final stages of the pathway, including the conversion of penicillin N to deacetoxycephalosporin C (DAOC), then to DACC, and finally to CPC.[1]

This segregated genetic architecture suggests a coordinated, yet spatially distinct, regulation of the biosynthetic process.

A Journey Through the Metabolic Maze: The this compound Biosynthesis Pathway

The biosynthesis of DACC is a multi-step enzymatic cascade that traverses different subcellular compartments, highlighting the metabolic sophistication of A. chrysogenum. The pathway can be dissected into the following key stages:

The Cytosolic Genesis: Formation of the ACV Tripeptide

The journey begins in the cytosol with the non-ribosomal synthesis of the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This crucial first step is catalyzed by the multifunctional enzyme ACV synthetase (ACVS) , encoded by the pcbAB gene.[2][3] ACVS is a large, multi-domain enzyme that sequentially activates and condenses the three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[4] The catalytic mechanism of ACVS is a complex process involving amino acid activation via adenylation, thioesterification to the enzyme's integrated pantetheine arms, and subsequent peptide bond formation.

The Ring of Power: Cyclization to Isopenicillin N

Still within the cytosol, the linear ACV tripeptide undergoes a remarkable transformation catalyzed by isopenicillin N synthase (IPNS) , a non-heme iron-dependent oxygenase encoded by the pcbC gene.[2][3][5] IPNS facilitates an oxidative cyclization of ACV, forming the characteristic bicyclic β-lactam structure of isopenicillin N (IPN). This reaction is a critical branch point, as IPN is the precursor to all penicillins and cephalosporins.

A Peroxisomal Detour: Epimerization to Penicillin N

The pathway then takes a detour into the peroxisomes. IPN is transported into these organelles where it undergoes epimerization at the L-α-aminoadipyl side chain to yield penicillin N. This conversion is a two-step process catalyzed by a two-component epimerization system encoded by the cefD1 and cefD2 genes.[6] This compartmentalization is a key regulatory feature of the pathway, separating the early and late stages of biosynthesis.

Back to the Cytosol: Ring Expansion and Hydroxylation to this compound

Penicillin N is subsequently transported back into the cytosol for the final steps leading to DACC. Here, the bifunctional enzyme deacetoxycephalosporin C synthase/deacetylcephalosporin C synthase (DAOCS/DACS) , encoded by the cefEF gene, plays a pivotal role.[1][5] This remarkable enzyme catalyzes two sequential reactions:

-

Ring Expansion: DAOCS activity expands the five-membered thiazolidine ring of penicillin N into the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC).[5]

-

Hydroxylation: DACS activity then hydroxylates the acetyl side chain of DAOC to form this compound (DACC).[7]

The final step in the biosynthesis of cephalosporin C involves the acetylation of DACC by This compound acetyltransferase , encoded by the cefG gene.

Below is a diagram illustrating the this compound biosynthesis pathway:

Caption: Workflow for CRISPR/Cas9-mediated gene knockout in A. chrysogenum.

Detailed Step-by-Step Protocol

1. sgRNA Design and Plasmid Construction:

- Rationale: The specificity of CRISPR/Cas9 targeting is determined by the single-guide RNA (sgRNA). Proper design is critical to ensure high on-target efficiency and minimize off-target effects.

- Procedure:

- Identify the target gene sequence for knockout.

- Use a CRISPR design tool (e.g., CHOPCHOP, E-CRISP) to identify potential 20-nucleotide sgRNA target sites with a protospacer adjacent motif (PAM) sequence (typically NGG) at the 3' end.

- Select sgRNAs with high predicted on-target scores and low off-target scores.

- Synthesize and clone the selected sgRNA sequence into a Cas9 expression vector suitable for fungal transformation. This vector should contain a fungal-specific promoter driving Cas9 expression and a selectable marker (e.g., hygromycin resistance). A system utilizing the endogenous 5S rRNA promoter for sgRNA transcription has shown high efficiency. [7] 2. Protoplast Preparation:

- Rationale: The rigid fungal cell wall of A. chrysogenum is a barrier to DNA uptake. Enzymatic digestion to generate protoplasts is essential for efficient transformation.

- Procedure:

- Grow A. chrysogenum mycelia in a suitable liquid medium.

- Harvest young, actively growing mycelia by filtration.

- Wash the mycelia with an osmotic stabilizer (e.g., 0.8 M NaCl).

- Incubate the mycelia with a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in the osmotic stabilizer until a sufficient number of protoplasts are released.

- Separate the protoplasts from the mycelial debris by filtration through sterile glass wool.

- Wash and resuspend the protoplasts in an appropriate transformation buffer.

3. CRISPR/Cas9 Plasmid Transformation:

- Rationale: Polyethylene glycol (PEG)-mediated transformation is a widely used and effective method for introducing DNA into fungal protoplasts.

- Procedure:

- Mix the prepared protoplasts with the CRISPR/Cas9 plasmid DNA.

- Add a PEG solution (e.g., 40% PEG 4000 in a calcium-containing buffer) and incubate on ice.

- Gradually dilute the PEG solution with the transformation buffer.

- Centrifuge the protoplasts and resuspend them in a regeneration medium.

- Plate the protoplasts on a solid regeneration medium containing an osmotic stabilizer and the appropriate selective agent (e.g., hygromycin).

4. Transformant Selection and Verification:

- Rationale: A multi-step verification process is crucial to confirm successful gene knockout and eliminate false positives.

- Procedure:

- Selection: Incubate the plates until transformant colonies appear. Only cells that have successfully integrated the plasmid will grow on the selective medium.

- Genomic DNA Extraction: Isolate genomic DNA from putative transformants.

- PCR Screening: Design primers flanking the target gene region. PCR amplification from wild-type genomic DNA will produce a band of a specific size. In a successful knockout mutant (with a deletion), the PCR product will be smaller or absent.

- Sequence Verification: Sequence the PCR product from the putative knockout mutants to confirm the precise deletion or mutation at the target site.

5. Phenotypic Analysis:

- Rationale: The final validation step involves assessing the functional consequence of the gene knockout.

- Procedure:

- Cultivate the confirmed knockout mutants and the wild-type strain under conditions permissive for cephalosporin production.

- Analyze the culture broth using High-Performance Liquid Chromatography (HPLC) to quantify the production of DACC, CPC, and other pathway intermediates. A successful knockout of a key pathway gene should result in the absence or significant reduction of the final product and the accumulation of the substrate of the knocked-out enzyme.

Conclusion: Harnessing the Power of a Fungal Cell Factory

The this compound biosynthesis pathway in Acremonium chrysogenum is a finely tuned metabolic process with significant industrial relevance. A thorough understanding of its genetic and biochemical intricacies, coupled with robust methodologies for its manipulation, is essential for advancing both fundamental mycology and the development of novel and improved cephalosporin-based therapeutics. The technical insights and protocols provided in this guide are intended to empower researchers and drug development professionals to effectively explore and exploit the full potential of this remarkable fungal cell factory.

References

-

A Highly Efficient 5S rRNA-CRISPR/Cas9 Genome Editing Toolkit in Acremonium chrysogenum. PubMed. Available at: [Link]

-

Studies on Deacetoxycephalosporin C Synthase Support a Consensus Mechanism for 2-Oxoglutarate Dependent Oxygenases. Biochemistry. Available at: [Link]

-

Kinetic and crystallographic studies on deacetoxycephalosporin C synthase (DAOCS). ScienceDirect. Available at: [Link]

-

Kinetic and crystallographic studies on deacetoxycephalosporin C synthase (DAOCS). PubMed. Available at: [Link]

-

Comparative Genomic Analysis Reveals Key Changes in the Genome of Acremonium chrysogenum That Occurred During Classical Strain Improvement for Production of Antibiotic Cephalosporin C. MDPI. Available at: [Link]

-

Study on genetic engineering of Acremonium chrysogenum, the cephalosporin C producer. ScienceDirect. Available at: [Link]

-

Expression of the cefG gene is limiting for cephalosporin biosynthesis in Acremonium chrysogenum. ResearchGate. Available at: [Link]

-

A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy. Available at: [Link]

-

Improvement of the CRISPR-Cas9 mediated gene disruption and large DNA fragment deletion based on a chimeric promoter in Acremonium chrysogenum. PubMed. Available at: [Link]

-

Factors affecting the isopenicillin N synthetase reaction. PMC. Available at: [Link]

-

(PDF) A Highly Efficient 5S rRNA-CRISPR/Cas9 Genome Editing Toolkit in Acremonium chrysogenum. ResearchGate. Available at: [Link]

-

Biosynthetic pathway of cephalosporin C in A. chrysogenum. The step(s) catalyzed by the isopenicillin N epimerase is indicated by a question mark. ResearchGate. Available at: [Link]

-

De novo Comparative Transcriptome Analysis of Acremonium chrysogenum: High-Yield and Wild-Type Strains of Cephalosporin C Producer. PLOS One. Available at: [Link]

-

A spectrophotometric assay for deacetoxycephalosporin C synthase. PubMed. Available at: [Link]

-

Production and optimization studies of cephalosporin C by solid state fermentation. PubMed. Available at: [Link]

-

Catalytic Activity in Cephalosporium Acremonium Isopenicillin N Synthase Does Not Involve glutamine-234. PubMed. Available at: [Link]

-

Kan Wang Editor - Agrobacterium Protocols. ResearchGate. Available at: [Link]

-

Metabolic Engineering of Acremonium chrysogenum to Produce Deacetoxycephalosporin C and Bioconversion to 7-Aminodeacetoxycephalosporanic Acid. Springer Nature Experiments. Available at: [Link]

-

Genome Sequence and Annotation of Acremonium chrysogenum, Producer of the β-Lactam Antibiotic Cephalosporin C. PMC. Available at: [Link]

-

Scaling up production of cephalosporin C by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation. PMC. Available at: [Link]

-

Agrobacterium tumefaciens-Mediated Transformation Method for Fusarium oxysporum. ResearchGate. Available at: [Link]

-

A simplified and efficient Agrobacterium tumefaciens electroporation method. PMC. Available at: [Link]

-

An Improved Procedure for Agrobacterium-Mediated Transformation of 'Carrizo' Citrange. PMC. Available at: [Link]

Sources

- 1. Study on genetic engineering of Acremonium chrysogenum, the cephalosporin C producer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Comparative Proteomic Analysis of Acremonium chrysogenum Strains: Key Changes Converting the Wild-Type Strain into Antibiotic Cephalosporin C Biofactory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Engineering of Acremonium chrysogenum to Produce Deacetoxycephalosporin C and Bioconversion to 7-Aminodeacetoxycephalosporanic Acid | Springer Nature Experiments [experiments.springernature.com]

- 5. De novo Comparative Transcriptome Analysis of Acremonium chrysogenum: High-Yield and Wild-Type Strains of Cephalosporin C Producer | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. A Highly Efficient 5S rRNA-CRISPR/Cas9 Genome Editing Toolkit in Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

Deacetylcephalosporin C: A Cornerstone of Modern Antibiotics - A Technical Guide

This in-depth technical guide explores the discovery and historical significance of deacetylcephalosporin C (DCPC), a pivotal intermediate in the production of semi-synthetic cephalosporin antibiotics. Directed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of DCPC's journey from a fungal metabolite to a cornerstone of modern medicine. We will delve into its discovery, biosynthetic pathway, and the methodologies for its isolation, purification, and characterization, underpinned by field-proven insights and established protocols.

The Serendipitous Discovery of a New Class of Antibiotics

The story of cephalosporins begins in 1945 with the astute observations of Italian physician and pharmacologist Giuseppe Brotzu.[1] While investigating the sewage outfall in Cagliari, Sardinia, he noted that the surrounding seawater seemed to possess self-purifying properties.[2] Intrigued, he isolated a fungus, Cephalosporium acremonium (now known as Acremonium chrysogenum), which produced substances with antibacterial activity against Salmonella typhi, the causative agent of typhoid fever.[1]

Brotzu's initial findings, published in a local journal in 1948, caught the attention of Sir Howard Florey, who had been instrumental in the development of penicillin.[2] This led to a collaboration with Sir Edward Abraham and Guy Newton at the Sir William Dunn School of Pathology at the University of Oxford.[3] Their meticulous work in the early 1950s led to the isolation of three distinct antibiotic substances from the fungal culture: cephalosporin P, penicillin N, and, most importantly, cephalosporin C.[4]

Cephalosporin C, discovered in 1953, exhibited remarkable properties.[3] It was resistant to penicillinase, the enzyme that inactivates penicillin, and possessed a broader spectrum of activity.[2] However, its inherent antibacterial potency was too low for direct clinical use. The true potential of cephalosporin C was unlocked with the elucidation of its structure in 1959, revealing a bicyclic core, 7-aminocephalosporanic acid (7-ACA), which is analogous to the 6-aminopenicillanic acid (6-APA) nucleus of penicillins.[1][2] This discovery paved the way for the creation of a vast array of semi-synthetic cephalosporins with enhanced potency, broader spectrum, and improved pharmacokinetic properties.[4] The first of these, cefalotin (cephalothin), was launched by Eli Lilly and Company in 1964.[1]

The Biosynthetic Pathway of this compound

This compound is a key intermediate in the biosynthesis of cephalosporin C in Acremonium chrysogenum. The pathway begins with the condensation of three amino acids: L-α-aminoadipic acid, L-cysteine, and D-valine. A crucial step in this pathway is the enzymatic conversion of penicillin N to deacetoxycephalosporin C (DAOC), which is then hydroxylated to form this compound.[5]

In the fungus A. chrysogenum, a bifunctional enzyme known as deacetoxycephalosporin C synthase/deacetylcephalosporin C synthase (DAOCS/DACS) catalyzes both the ring expansion of penicillin N to DAOC and the subsequent hydroxylation to DCPC.[5] This enzyme is a non-heme iron(II)- and 2-oxoglutarate-dependent oxygenase.[6] The hydroxylation of the acetyl methyl group of DAOC is a chemically challenging step that is efficiently catalyzed by the DACS activity of this enzyme.[6][7]

Caption: Key enzymatic conversions in the fungal biosynthesis of this compound.

Historical Significance: The Dawn of Semi-Synthetic Cephalosporins

The discovery of this compound and its central role in the cephalosporin biosynthetic pathway was of immense historical significance. It provided the crucial chemical scaffold for the development of a multitude of life-saving antibiotics. The hydroxyl group on the acetyl side chain of DCPC, and more importantly, the 7-amino group of the 7-ACA nucleus derived from cephalosporin C, offered sites for chemical modification.[1] This allowed chemists to overcome the limitations of the naturally occurring cephalosporin C and engineer new molecules with tailored properties.

The ability to create semi-synthetic cephalosporins led to the classification of these antibiotics into "generations," each with a progressively broader spectrum of activity, particularly against Gram-negative bacteria.[8] This evolution in antibiotic therapy has been critical in combating the ever-growing challenge of bacterial resistance.

Isolation and Purification of this compound from Fermentation Broth: A Step-by-Step Protocol

The isolation and purification of DCPC from the complex milieu of a fermentation broth requires a multi-step approach to remove cellular debris, proteins, and other related cephalosporin compounds. The following protocol outlines a robust method for obtaining high-purity DCPC.

4.1. Step 1: Initial Broth Treatment and Solid-Phase Extraction

-

Harvest and Clarification: Centrifuge the Acremonium chrysogenum fermentation broth to remove mycelia and other insoluble materials.

-

Acidification and Protein Precipitation: Adjust the pH of the clarified broth to 3.0 with a suitable acid to precipitate proteins. Centrifuge to remove the precipitated proteins.

-

Adsorption onto Activated Carbon: Pass the acidified supernatant through a column packed with granular activated carbon. DCPC and other cephalosporin analogues will adsorb to the carbon matrix.

-

Elution: Elute the adsorbed compounds from the activated carbon column using an aqueous ethanol or isopropanol solution (e.g., 8-13% v/v). This step provides an initial separation and concentration of the cephalosporins.

4.2. Step 2: Ion-Exchange Chromatography

-

Nanofiltration (Optional): The eluate from the activated carbon column can be concentrated using a nanofiltration membrane.

-

Anion-Exchange Chromatography: Load the concentrated eluate onto an anion-exchange resin column (e.g., Amberlite IRA-67). DCPC will bind to the resin.

-

Elution: Elute the bound DCPC from the anion-exchange column using a suitable buffer, such as a 0.5 M sodium acetate buffer at pH 6.3. This step provides a significant increase in purity.

4.3. Step 3: Crystallization

-

Solvent Precipitation: Add a non-polar solvent, such as acetone, to the purified DCPC solution from the ion-exchange chromatography step to induce crystallization.

-

Isolation and Drying: Collect the DCPC crystals by filtration and dry them under vacuum.

Caption: A typical workflow for the isolation and purification of this compound.

Analytical Characterization of this compound

Accurate and reliable analytical methods are essential for monitoring DCPC production during fermentation and for quality control of the purified product.

5.1. High-Performance Liquid Chromatography (HPLC) for Quantification

A validated reversed-phase HPLC (RP-HPLC) method is the standard for the quantitative analysis of DCPC in fermentation broths and purified samples.[9]

Table 1: Validated HPLC Method for this compound Analysis

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic elution with a mixture of an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 5.6) and acetonitrile (e.g., 95:5 v/v)[10] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Sample Preparation | Fermentation broth samples should be centrifuged and filtered through a 0.45 µm membrane filter prior to injection. |

Validation Parameters: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[11][12]

5.2. Structural Characterization: NMR and Mass Spectrometry

The definitive structural confirmation of isolated DCPC is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

5.2.1. NMR Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the DCPC molecule, confirming its structure. While specific spectral data can vary slightly based on the solvent and instrument, representative chemical shifts are crucial for identification.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| β-lactam Ring | ||

| H-6 | ~5.2 | ~58 |

| H-7 | ~5.8 | ~60 |

| Dihydrothiazine Ring | ||

| H-2 | ~3.5 (ABq) | ~25 |

| H-4 | ~4.9 | ~125 |

| CH₂-OH | ~4.2 | ~62 |

| Side Chain | ||

| α-CH | ~3.8 | ~55 |

| β, γ, δ-CH₂ | 1.8-2.5 | 22-35 |

5.2.2. Mass Spectrometry

Mass spectrometry provides the accurate molecular weight and fragmentation pattern of DCPC, further confirming its identity. Electrospray ionization (ESI) is a commonly used technique for the analysis of cephalosporins.

The mass spectrum of DCPC is expected to show a prominent protonated molecular ion [M+H]⁺ in positive ion mode. The fragmentation pattern will be characteristic of the cephalosporin core, with cleavage of the β-lactam ring being a major fragmentation pathway.[13][14]

Conclusion

This compound stands as a testament to the power of scientific curiosity and the profound impact of natural product discovery on human health. From its humble origins in a Sardinian sewer to its indispensable role in the production of life-saving antibiotics, the journey of DCPC is a compelling narrative of scientific innovation. This technical guide provides a framework for understanding the discovery, biosynthesis, and technical methodologies associated with this vital molecule, empowering researchers and drug development professionals to build upon this rich scientific heritage.

References

- Cephalosporin - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cephalosporin]

- Abraham, E. P. (1979). A glimpse of the early history of the cephalosporins. Reviews of Infectious Diseases, 1(1), 99-105. [URL: https://pubmed.ncbi.nlm.nih.gov/400942/]

- Discovery and development of cephalosporins - Wikipedia. [URL: https://en.wikipedia.org/wiki/Discovery_and_development_of_cephalosporins]

- Cephalosporin Antibiotics History and Update Introduction - International Journal of Science and Innovative Research. [URL: https://www.ijsir.org/journal/2017/March/V5I3-04.pdf]

- Penicillin and cephalosporin production: A historical perspective - Medigraphic. [URL: https://www.medigraphic.com/pdfs/revinv/sp-2007/sp071g.pdf]

- Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4959232/]

- Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27302753/]

- Deacetoxycephalosporin C synthase (expandase): Research progress and application potential - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7336952/]

- On-line high-performance liquid chromatography for the determination of cephalosporin C and by-products in complex fermentation broths - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2324218/]

- One-pot enzymatic production of deacetyl-7-aminocephalosporanic acid from cephalosporin C via immobilized cephalosporin C acylase and deacetylase - OUCI. [URL: https://scholar.google.com/scholar_lookup?journal=Biochem.+Eng.+J.&title=One-pot+enzymatic+production+of+deacetyl-7-aminocephalosporanic+acid+from+cephalosporin+C+via+immobilized+cephalosporin+C+acylase+and+deacetylase&author=X.+Ma&author=S.+Deng&author=E.+Su&author=D.

- 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz. [URL: https://www.google.com/url?q=https://www.rsc.

- Schematic overview of proposed mechanisms for deacetoxycephalosporin C... - ResearchGate. [URL: https://www.researchgate.net/figure/Schematic-overview-of-proposed-mechanisms-for-deacetoxycephalosporin-C-synthase-DAOCS_fig6_322695579]

- Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. [URL: https://www.ifpan.edu.pl/journals/acta/full/132/a132-2-50.pdf]

- Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273212/]

- Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... - ResearchGate. [URL: https://www.researchgate.net/figure/Mass-spectral-fragmentation-pathways-of-a-cephalosporin-antibiotics-and-b_fig2_281297594]

- Mass spectral fragmentation pathway of cephalosporin antibiotic. - ResearchGate. [URL: https://www.researchgate.net/figure/Mass-spectral-fragmentation-pathway-of-cephalosporin-antibiotic_fig1_319486221]

- Basic 1H- and 13C-NMR Spectroscopy. [URL: https://www.ebook.de/de/product/5815181/metin_balci_basic_1h_and_13c_nmr_spectroscopy.html]

- Mass Spectrometry: Fragmentation. [URL: https://www.csun.

- Copy of 1H NMR and 13C NMR spectra - The Royal Society of Chemistry. [URL: https://www.rsc.

- DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF EIGHT CEPHALOSPORINS. [URL: https://fenix.tecnico.ulisboa.pt/downloadFile/1126786943317772/Extended%20Abstract.pdf]

- This compound - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1243383/]

- A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. - Systematic Reviews in Pharmacy. [URL: https://www.sysrevpharm.

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/05%3A_Mass_Spectrometry/5.

- A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3831763/]

- Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residue. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5433068/]

Sources

- 1. Cephalosporin - Wikipedia [en.wikipedia.org]

- 2. medigraphic.com [medigraphic.com]

- 3. A glimpse of the early history of the cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]

- 5. Deacetoxycephalosporin C synthase (expandase): Research progress and application potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijesir.org [ijesir.org]

- 9. On-line high-performance liquid chromatography for the determination of cephalosporin C and by-products in complex fermentation broths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sysrevpharm.org [sysrevpharm.org]

- 11. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

- 13. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzymatic Mechanism of Deacetylcephalosporin C Synthase (DACS)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylcephalosporin C synthase (DACS) is a critical enzyme in the biosynthetic pathway of cephalosporin antibiotics, a class of β-lactams with profound clinical importance. This guide provides a comprehensive exploration of the DACS enzymatic mechanism, delving into its molecular architecture, the intricacies of its catalytic cycle, and the experimental methodologies used for its characterization. As a non-heme Fe(II)/α-ketoglutarate-dependent oxygenase, DACS catalyzes the stereospecific hydroxylation of deacetoxycephalosporin C (DAOC) to form this compound (DAC), a key intermediate for both natural and semi-synthetic cephalosporins. Understanding this mechanism is paramount for the targeted engineering of DACS to enhance antibiotic production and generate novel therapeutic agents.

Introduction: The Significance of DACS in Cephalosporin Biosynthesis

The discovery of penicillin and subsequently cephalosporins revolutionized modern medicine. These β-lactam antibiotics function by inhibiting bacterial cell wall synthesis, leading to bactericidal effects.[1][2] this compound synthase (DACS), encoded by the cefF gene in organisms like Streptomyces clavuligerus, plays a pivotal role in the later stages of cephalosporin biosynthesis.[3][4] It follows the action of deacetoxycephalosporin C synthase (DAOCS), which catalyzes the oxidative ring expansion of penicillin N to DAOC.[3][5] DACS then performs a crucial, chemically challenging hydroxylation at the C-3' methyl group of DAOC to produce DAC.[4][6] This transformation is a critical step, as the resulting hydroxyl group is a handle for further enzymatic modifications or chemical derivatization to create a wide array of cephalosporin drugs with improved efficacy and broader spectrums of activity.[4][6]

In some organisms, such as the fungus Acremonium chrysogenum, the DAOCS and DACS activities are present in a single bifunctional enzyme.[3][5] However, in bacteria like S. clavuligerus, these two distinct catalytic steps are carried out by separate monofunctional enzymes, DAOCS and DACS, respectively.[3] This guide will focus on the monofunctional DACS from S. clavuligerus as a model for understanding this important enzymatic transformation.

The DACS Active Site: A Precisely Orchestrated Catalytic Environment

DACS belongs to the superfamily of Fe(II)/α-ketoglutarate-dependent dioxygenases, which share a conserved structural fold and catalytic mechanism.[7][8][9] The active site of DACS is characterized by a "jellyroll" β-strand fold which coordinates a ferrous iron (Fe(II)) atom. This iron is typically ligated by a conserved facial triad of amino acid residues, commonly two histidines and one aspartate or glutamate (His-X-Asp/Glu-Xn-His).[8][9]

The key components of the DACS active site are:

-

The Mononuclear Fe(II) Center: This is the heart of the catalytic machinery, directly participating in oxygen activation.

-

Co-substrate (α-ketoglutarate): This molecule binds to the Fe(II) center in a bidentate fashion through its C-1 carboxylate and C-2 keto groups.[8]

-

Prime Substrate (DAOC): Deacetoxycephalosporin C binds in a specific orientation within the active site pocket, positioning its C-3' methyl group in proximity to the Fe(II) center for hydroxylation.

-

Co-factor (Molecular Oxygen): Dioxygen binds to the Fe(II) center after the binding of α-ketoglutarate and the prime substrate.

The precise arrangement of these components within the active site ensures the high regio- and stereospecificity of the hydroxylation reaction.

The Catalytic Mechanism of DACS: A Step-by-Step Analysis

The catalytic cycle of DACS follows the consensus mechanism for Fe(II)/α-ketoglutarate-dependent oxygenases, which involves the formation of a highly reactive ferryl-oxo (Fe(IV)=O) intermediate.[8][9][10] This powerful oxidizing species is responsible for abstracting a hydrogen atom from the substrate, initiating the hydroxylation process.

The key steps of the DACS enzymatic mechanism are as follows:

-

Sequential Binding of Substrates: The catalytic cycle begins with the binding of the Fe(II) cofactor, followed by the co-substrate α-ketoglutarate, and then the prime substrate, deacetoxycephalosporin C (DAOC), to the enzyme's active site. This forms a ternary enzyme-Fe(II)-α-ketoglutarate-DAOC complex.[5][10]

-

Oxygen Activation and Ferryl-Oxo Formation: Molecular oxygen (O₂) then binds to the open coordination site on the Fe(II) center. This is followed by an oxidative decarboxylation of α-ketoglutarate to succinate and CO₂. This process involves the transfer of two electrons from α-ketoglutarate and two from the Fe(II) center to the bound O₂, leading to the cleavage of the O-O bond and the formation of a high-spin Fe(IV)=O species.[8][9][10]

-

Hydrogen Abstraction: The highly electrophilic ferryl-oxo intermediate abstracts a hydrogen atom from the C-3' methyl group of the bound DAOC. This generates a substrate radical and an Fe(III)-OH intermediate.

-

Radical Rebound and Hydroxylation: The final step involves the "rebound" of the hydroxyl group from the Fe(III)-OH intermediate to the substrate radical. This forms the hydroxylated product, this compound (DAC), and regenerates the Fe(II) center in the active site.

-

Product Release: The products, DAC and succinate, are then released from the active site, allowing the enzyme to begin another catalytic cycle.

This intricate mechanism allows for the controlled activation of molecular oxygen to perform a challenging C-H bond functionalization with high precision.

Visualizing the DACS Catalytic Cycle

The following diagram illustrates the key stages of the DACS enzymatic mechanism.

Sources

- 1. elearning.uniroma1.it [elearning.uniroma1.it]

- 2. Drug Discovery in the Field of β-Lactams: An Academic Perspective | MDPI [mdpi.com]

- 3. Deacetoxycephalosporin C synthase (expandase): Research progress and application potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Engineering Fe(II)/α-Ketoglutarate-Dependent Halogenases and Desaturases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. FeII/alpha-ketoglutarate-dependent hydroxylases and related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Deacetylcephalosporin C Acetyltransferase (DAC-AT): Function, Mechanism, and Application

Introduction: The Final Architect of a Blockbuster Antibiotic

Deacetylcephalosporin C acetyltransferase (DAC-AT), systematically known as acetyl-CoA:deacetylcephalosporin-C O-acetyltransferase (EC 2.3.1.175), is a pivotal enzyme in the biosynthesis of cephalosporin C, a foundational molecule for a multi-billion dollar class of broad-spectrum β-lactam antibiotics.[1][2] This enzyme catalyzes the final, and often rate-limiting, step in the intricate biosynthetic pathway within filamentous fungi such as Acremonium chrysogenum.[3][4] The primary function of DAC-AT is the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the C-3' hydroxyl group of this compound (DAC), yielding the final product, cephalosporin C (CPC), and coenzyme A (CoA).[1][2]

This guide provides a comprehensive technical overview of DAC-AT, delving into its biochemical properties, catalytic mechanism, and its critical role in industrial microbiology. For researchers and professionals in drug development and microbial biotechnology, a thorough understanding of DAC-AT is paramount for an informed approach to strain improvement and the potential synthesis of novel cephalosporin derivatives.

The Cephalosporin C Biosynthetic Pathway: A Multi-Step Synthesis

The production of cephalosporin C is a complex process involving a series of enzymatic conversions. The pathway begins with the condensation of three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—and culminates in the DAC-AT-catalyzed acetylation of DAC.[4] this compound serves as a crucial branch point in the biosynthesis of β-lactam antibiotics, leading to both cephalosporins and cephamycins.

Below is a diagram illustrating the key steps in the cephalosporin C biosynthetic pathway, highlighting the final position of DAC-AT.

Caption: The biosynthetic pathway of Cephalosporin C.

Biochemical and Structural Properties of DAC-AT

DAC-AT from Acremonium chrysogenum has been extensively studied, revealing it to be a member of the α/β hydrolase superfamily of acetyltransferases.[3] Crystallographic studies have provided detailed insights into its three-dimensional structure, both in its native form and in complex with its substrates and products.[3][5]

The enzyme's structure is crucial to its function, featuring a catalytic triad of amino acid residues within the active site that is characteristic of this enzyme family. This structural understanding has been instrumental in elucidating the catalytic mechanism of DAC-AT.

The Catalytic Mechanism: A Double Displacement Reaction

The acetylation of this compound by DAC-AT proceeds via a double displacement (ping-pong) mechanism. This mechanism involves two main stages:

-

Formation of an Acyl-Enzyme Intermediate: The reaction is initiated by the nucleophilic attack of a catalytic serine residue in the enzyme's active site on the carbonyl carbon of acetyl-CoA. This results in the formation of a transient tetrahedral intermediate, which then collapses to release CoA and form a stable acetyl-enzyme covalent intermediate.

-

Acetyl Group Transfer: The second substrate, this compound, then enters the active site. Its C-3' hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acetyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate, which subsequently breaks down to release the final product, cephalosporin C, and regenerate the free enzyme.

The following diagram illustrates this two-step catalytic process.

Sources

- 1. Colorimetric Histone Acetyltransferase Activity Assay [3hbiomedical.com]

- 2. Deacetylcephalosporin-C acetyltransferase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Study on genetic engineering of Acremonium chrysogenum, the cephalosporin C producer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Vanguard of β-Lactam Synthesis: A Technical Guide to the Natural Producers of Deacetylcephalosporin C

Foreword: The Crucial Intermediate in Cephalosporin C Biosynthesis

Deacetylcephalosporin C (DAC) is a pivotal intermediate in the microbial biosynthesis of cephalosporin C, a β-lactam antibiotic of immense clinical importance.[1][2] Its production is a key step that introduces a hydroxyl group, a reactive handle for further chemical modifications that have given rise to a vast arsenal of semi-synthetic cephalosporins.[3][4] Understanding the natural producers of DAC and the intricate enzymatic machinery they employ is paramount for researchers, scientists, and drug development professionals seeking to harness and enhance the production of these life-saving therapeutics. This guide provides an in-depth exploration of the primary microbial factories of DAC, their biosynthetic pathways, and the methodologies for their study and exploitation.

I. The Principal Microbial Sources of this compound

The ability to synthesize cephalosporins is found in both fungi and bacteria. However, the industrial production of cephalosporin C, and by extension DAC, has been dominated by a select few microorganisms.

The Fungal Powerhouse: Acremonium chrysogenum

The filamentous fungus Acremonium chrysogenum (previously known as Cephalosporium acremonium) stands as the preeminent industrial producer of cephalosporin C.[1][5] First isolated from seawater off the coast of Sardinia, this organism has been the subject of intensive strain improvement programs to enhance its antibiotic titers.[6] In A. chrysogenum, DAC is a direct precursor to cephalosporin C.[7][8]

Other fungal species, such as Acremonium persicinum and Emericellopsis species, have also been reported to produce cephalosporin C, albeit at lower levels.[9]

The Bacterial Contenders: Streptomyces and Beyond

Certain Gram-positive bacteria, particularly actinomycetes, are also known producers of cephalosporins, including cephamycins. Streptomyces clavuligerus is a well-studied example, capable of synthesizing cephamycin C, a related β-lactam antibiotic.[10][11] The biosynthetic pathway in S. clavuligerus also proceeds through a DAC intermediate.[12][13] Other bacterial producers include Amycolatopsis lactamdurans and Nocardia lactamdurans.[14]

Table 1: Key Natural Producers of this compound and Related Cephalosporins

| Microorganism | Classification | Key Product(s) | Relevance |

| Acremonium chrysogenum | Fungus | Cephalosporin C | Primary industrial producer.[1] |

| Streptomyces clavuligerus | Bacterium | Cephamycin C, Clavulanic Acid | Model organism for bacterial cephalosporin biosynthesis.[10][11] |

| Acremonium persicinum | Fungus | Cephalosporin C | Alternative fungal producer.[9] |

| Amycolatopsis lactamdurans | Bacterium | Cephamycins | Bacterial source of cephalosporins.[14] |

| Nocardia lactamdurans | Bacterium | Cephamycins | Bacterial source of cephalosporins.[14] |

| Sarocladium strictum | Fungus | Deacetoxycephalosporin C | Reported producer of a DAC precursor.[13] |

II. The Biosynthetic Pathway to this compound: A Tale of Two Systems

The biosynthesis of DAC from primary metabolites is a complex, multi-step process involving a series of dedicated enzymes. While the overall framework is conserved, there are notable differences between the fungal and bacterial pathways. The journey begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[15][16]

The Common Trunk: From Amino Acids to Penicillin N

-

ACV Synthesis: The non-ribosomal peptide synthetase, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), encoded by the pcbAB gene, condenses the three precursor amino acids to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[7][16]

-

Isopenicillin N Formation: The ACV tripeptide is then oxidatively cyclized by isopenicillin N synthase (IPNS), encoded by the pcbC gene, to form isopenicillin N, which contains the characteristic β-lactam and thiazolidine rings.[15][17]

-

Epimerization to Penicillin N: Isopenicillin N is subsequently epimerized to penicillin N. In A. chrysogenum, this is catalyzed by a two-component epimerization system encoded by cefD1 and cefD2.[7]

The Branch Point: Fungal vs. Bacterial Conversion to this compound

The conversion of penicillin N to DAC is where the pathways in A. chrysogenum and S. clavuligerus diverge significantly.

-

In Acremonium chrysogenum : A single, bifunctional enzyme, deacetoxycephalosporin C synthase/deacetylcephalosporin C synthase (DAOCS/DACS), encoded by the cefEF gene, catalyzes two sequential reactions.[7][14] First, it expands the five-membered thiazolidine ring of penicillin N to the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC).[18] Then, the same enzyme hydroxylates the 3-methyl group of DAOC to yield this compound (DAC).[3][7]

-

In Streptomyces clavuligerus : These two steps are carried out by two distinct enzymes. Deacetoxycephalosporin C synthase (DAOCS), encoded by the cefE gene, is responsible for the ring expansion of penicillin N to DAOC.[7][14] Subsequently, this compound synthase (DACS), encoded by the cefF gene, hydroxylates DAOC to form DAC.[3][4][19]

The Final Step: Acetylation to Cephalosporin C

In cephalosporin C-producing organisms like A. chrysogenum, the biosynthesis culminates in the acetylation of the hydroxyl group of DAC by this compound acetyltransferase (DAC-AT), encoded by the cefG gene, to form the final product, cephalosporin C.[20][21]

Visualization of the Biosynthetic Pathway

Caption: Biosynthetic pathway of Cephalosporin C.

III. Methodologies for the Study of this compound Producers

The isolation, cultivation, and analysis of DAC-producing microorganisms are fundamental to both basic research and industrial applications.

Isolation and Screening of Producer Strains

The initial step in discovering novel or improved producer strains is their isolation from natural environments, such as soil.[9]

Experimental Protocol: Isolation of Acremonium species from Soil [9]

-

Sample Collection: Collect soil samples in sterile plastic bags.

-

Suspension Preparation: Suspend 5 g of each soil sample in 500 ml of sterile distilled water.

-

Enrichment: Transfer 5 ml of the suspension to a sterile screw-capped tube containing 0.5 ml of 200 IU/ml penicillin and incubate for 24 hours. This step selects for fungi by inhibiting bacterial growth.

-

Plating: Centrifuge the tube at 1200 g for 10 minutes. Culture the resulting pellet on selective agar media such as Rose-Bengal, Czapek-Dox, Sabouraud Dextrose Agar (SDA), and Malt Extract Agar.

-

Incubation: Incubate the plates at 25-27°C for 5-10 days.

-

Identification: Isolate and identify fungal colonies based on their macroscopic and microscopic characteristics.

Screening for Production: Isolated strains can be screened for cephalosporin production using bioassays against susceptible bacterial strains or by analytical methods like High-Performance Liquid Chromatography (HPLC).[9][22]

Cultivation for this compound Production

The production of DAC is typically achieved through submerged fermentation in bioreactors under controlled conditions.[5]

Table 2: Typical Fermentation Parameters for Cephalosporin C Production by A. chrysogenum

| Parameter | Typical Value/Condition | Rationale |

| Temperature | 28°C | Optimal for fungal growth and enzyme activity.[5] |

| pH | Maintained at 7.2 | Crucial for maintaining enzyme stability and activity. |

| Dissolved Oxygen | >30% saturation | Aerobic fermentation is essential for the oxidative steps in the biosynthetic pathway. |

| Carbon Source | Sucrose, Glucose | Provide energy and carbon skeletons for growth and secondary metabolism.[23] |

| Nitrogen Source | (NH₄)₂SO₄ | Essential for amino acid and protein synthesis.[23] |

| Precursors | d-l methionine | Can enhance cephalosporin C production.[23] |

| Agitation & Aeration | Continuous | Ensures adequate mixing and oxygen transfer. |

Experimental Protocol: Laboratory-Scale Fermentation of A. chrysogenum [23]

-

Inoculum Preparation: Prepare an inoculum by transferring a culture from a seed medium into fermentation flasks (10% v/v).

-

Fermentation Medium: Use a defined medium containing saccharose (36 g/L), glucose (27 g/L), (NH₄)₂SO₄ (8 g/L), KH₂PO₄ (8 g/L), d-l methionine (5 g/L), Na₂SO₄ (1.6 g/L), CaSO₄ (2.3 g/L), ferrous ammonium sulfate (2 g/L), MgSO₄·7H₂O (1.3 g/L), ZnSO₄·7H₂O (0.22 g/L), MnSO₄·H₂O (0.22 g/L), and CuSO₄ (0.055 g/L).

-

Incubation: Place the flasks on a shaker-incubator at 28°C and 220 rpm for up to 200 hours.

-

Sampling and Analysis: Periodically withdraw samples to measure biomass, pH, and cephalosporin C/DAC concentration using HPLC.

Extraction and Quantification of this compound

The analysis of fermentation broths for DAC and related compounds is crucial for process monitoring and optimization.

Experimental Workflow: Analysis of Fermentation Broth

Caption: Workflow for analyzing fermentation broth.

IV. Genetic Engineering for Enhanced this compound Production

The advent of molecular biology has opened up new avenues for improving DAC and cephalosporin C production through metabolic engineering.

Overexpression of Biosynthetic Genes

Increasing the expression of rate-limiting enzymes in the biosynthetic pathway can significantly enhance product titers. For instance, amplifying the pcbAB, pcbC, and cefEF genes in A. chrysogenum can lead to increased cephalosporin C production.

Heterologous Gene Expression

The differences in the biosynthetic pathways of fungi and bacteria can be exploited. For example, expressing the cefE gene from S. clavuligerus in an A. chrysogenum strain where the native cefEF gene has been disrupted can lead to the specific accumulation of DAOC.[24][25] Similarly, introducing the cefF gene from S. clavuligerus into A. chrysogenum can help reduce the accumulation of the DAOC impurity by more efficiently converting it to DAC.[7]

Manipulation of Primary Metabolism

Directing the flow of primary metabolites towards the cephalosporin C pathway is another effective strategy. This can involve modifying the pathways for the precursor amino acids L-α-aminoadipic acid, L-cysteine, and L-valine.[2][16]

V. Conclusion and Future Perspectives

The natural producers of this compound, particularly Acremonium chrysogenum, remain at the forefront of industrial antibiotic production. A deep understanding of their biology, biosynthetic pathways, and the genetic tools for their manipulation is essential for continued innovation in this field. Future research will likely focus on systems biology approaches, combining genomics, transcriptomics, proteomics, and metabolomics, to gain a holistic view of the regulatory networks governing cephalosporin biosynthesis. This will undoubtedly lead to the development of next-generation production strains with superior yields and efficiencies, ensuring a stable supply of these critical life-saving drugs.

References

- Khan, N. T. (2017). Cephalosporin C Production from Acremonium chrysogenum.

- Li, J., et al. (2020). Deacetoxycephalosporin C synthase (expandase): Research progress and application potential. Critical Reviews in Biotechnology, 40(7), 963-978.

- Malmberg, L. H., & Hu, W. S. (1991). Kinetic analysis of cephalosporin biosynthesis in Streptomyces clavuligerus. Biotechnology and Bioengineering, 38(8), 941-947.

-

KEGG PATHWAY: Penicillin and cephalosporin biosynthesis - Streptomyces clavuligerus. (n.d.). Retrieved from [Link]

- Ebrahiminezhad, A., et al. (2018). Enhanced fermentative production of Cephalosporin C by magnetite nanoparticles in culture of Acremonium chrysogenum. IET Nanobiotechnology, 12(6), 815-819.

- Baldwin, J. E., et al. (1993). The enzymes involved in biosynthesis of penicillin and cephalosporin; their structure and function. Bioorganic & Medicinal Chemistry, 1(1), 1-17.

- Liu, G., et al. (2022). Cephalosporin C biosynthesis and fermentation in Acremonium chrysogenum. Applied Microbiology and Biotechnology, 106(19-20), 6345-6361.

-

Khan, N. T. (2017). Cephalosporin C Production from Acremonium chrysogenum. ResearchGate. Retrieved from [Link]

-

Liu, G., et al. (2022). Cephalosporin C biosynthesis and fermentation in Acremonium chrysogenum. PubMed. Retrieved from [Link]

- Malmberg, L. H., & Hu, W. S. (1996). Metabolic engineering of cephalosporin biosynthesis in Streptomyces clavuligerus. Annals of the New York Academy of Sciences, 782, 85-94.

- Jensen, S. E., et al. (1982). Cephalosporin formation by cell-free extracts from Streptomyces clavuligerus. The Journal of Antibiotics, 35(10), 1351-1360.

- Kumar, D., et al. (2016). Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins. Applied and Environmental Microbiology, 82(17), 5249-5260.

-

Martín, J. F., et al. (2005). The cephalosporin C biosynthesis pathway. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Cephalosporin C biosynthesis. National Center for Biotechnology Information. Retrieved from [Link]

- Valegård, K., et al. (2008). The last step in cephalosporin C formation revealed: crystal structures of this compound acetyltransferase from Acremonium chrysogenum in complexes with reaction intermediates. The Journal of Biological Chemistry, 283(13), 9075-9083.

-

ActinoBase. (2020). Streptomyces clavuligerus. Retrieved from [Link]

- Liu, G., et al. (2016). Study on genetic engineering of Acremonium chrysogenum, the cephalosporin C producer. Applied Microbiology and Biotechnology, 100(18), 7835-7846.

- Kück, U., & Brakhage, A. A. (2001). Regulation of Cephalosporin Biosynthesis. Ruhr-Universität Bochum.

- Wang, F., et al. (2014). De novo Comparative Transcriptome Analysis of Acremonium chrysogenum: High-Yield and Wild-Type Strains of Cephalosporin C Producer. PLOS ONE, 9(9), e104542.

- Barredo, J. L., et al. (1999). Metabolic Engineering of Acremonium chrysogenum to Produce Deacetoxycephalosporin C and Bioconversion to 7-Aminodeacetoxycephalosporanic Acid.

-

Martín, J. F., et al. (2003). Genetic engineering approach to reduce undesirable by-products in cephalosporin C fermentation. ResearchGate. Retrieved from [Link]

- Zarrini, G., et al. (2007). Isolation of Acremonium species producing cephalosporine C (CPC) from forest soil in Gilan province, Iran. African Journal of Biotechnology, 6(22), 2589-2592.

- Schmitt, E. K., et al. (2022). A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. Journal of Fungi, 8(5), 458.

-

Wikipedia. (n.d.). Deacetylcephalosporin-C acetyltransferase. Retrieved from [Link]

-

Kumar, D., et al. (2016). Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins. PubMed. Retrieved from [Link]

-

Kumar, D., et al. (2016). Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins. Applied and Environmental Microbiology. Retrieved from [Link]

-

Jobanputra, A. H., & Vasait, R. D. (2015). Screening, isolation and identification of bacterial isolates having potential for bioconversion of cephalosporin C. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Deacetoxycephalosporin C. National Center for Biotechnology Information. Retrieved from [Link]

- Imhoff, J. F. (2016). From Discovery to Production: Biotechnology of Marine Fungi for the Production of New Antibiotics. Marine Drugs, 14(7), 136.

- Huber, F. M., et al. (1968). Formation of Desacetylcephalosporin C in Cephalosporin C Fermentation. Applied Microbiology, 16(7), 1011-1014.

Sources

- 1. Cephalosporin C biosynthesis and fermentation in Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. De novo Comparative Transcriptome Analysis of Acremonium chrysogenum: High-Yield and Wild-Type Strains of Cephalosporin C Producer | PLOS One [journals.plos.org]

- 3. Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. From Discovery to Production: Biotechnology of Marine Fungi for the Production of New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study on genetic engineering of Acremonium chrysogenum, the cephalosporin C producer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academicjournals.org [academicjournals.org]

- 10. Kinetic analysis of cephalosporin biosynthesis in Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Streptomyces clavuligerus - ActinoBase [actinobase.org]

- 12. Cephalosporin formation by cell-free extracts from Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deacetoxycephalosporin C | C14H19N3O6S | CID 160139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Deacetoxycephalosporin C synthase (expandase): Research progress and application potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. KEGG PATHWAY: Penicillin and cephalosporin biosynthesis - Streptomyces clavuligerus [kegg.jp]

- 16. ruhr-uni-bochum.de [ruhr-uni-bochum.de]

- 17. The enzymes involved in biosynthesis of penicillin and cephalosporin; their structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. journals.asm.org [journals.asm.org]

- 20. The last step in cephalosporin C formation revealed: crystal structures of this compound acetyltransferase from Acremonium chrysogenum in complexes with reaction intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Deacetylcephalosporin-C acetyltransferase - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. Enhanced fermentative production of Cephalosporin C by magnetite nanoparticles in culture of Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Metabolic Engineering of Acremonium chrysogenum to Produce Deacetoxycephalosporin C and Bioconversion to 7-Aminodeacetoxycephalosporanic Acid | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Structural and Biosynthetic Differences Between Deacetylcephalosporin C and Deacetoxycephalosporin C

Introduction

Within the intricate biosynthetic pathway of cephalosporins, a class of β-lactam antibiotics critical to modern medicine, lie several key intermediates whose subtle structural variations dictate the trajectory of the entire synthetic cascade. Among the most pivotal of these are deacetoxycephalosporin C (DAOC) and deacetylcephalosporin C (DAC). While separated by a single enzymatic hydroxylation, the distinction between these two molecules is fundamental. DAOC represents the initial formation of the core cephem ring structure from a penicillin precursor, while DAC is the immediate forerunner to the final natural product, cephalosporin C. This guide provides an in-depth exploration of the core structural differences, the biosynthetic relationship, and the analytical methodologies used to distinguish between these two vital intermediates, offering field-proven insights for researchers and professionals in drug development and biotechnology.

Chapter 1: The Fundamental Structural Distinction at the C-3 Position

The primary structural difference between deacetoxycephalosporin C and this compound lies in the substituent at the C-3 position of the dihydrothiazine ring of the cephem nucleus.

-

Deacetoxycephalosporin C (DAOC) features an inert methyl group (-CH3) at the C-3 position. Its systematic name is (6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1].

-

This compound (DAC) possesses a more reactive hydroxymethyl group (-CH2OH) at the C-3 position[2]. This hydroxyl group is the site of a subsequent acetylation reaction to form cephalosporin C.

This seemingly minor substitution of a hydrogen atom with a hydroxyl group has profound implications for the molecule's chemical reactivity and its role in the biosynthetic pathway. The hydroxyl group in DAC introduces a site for further functionalization, a critical step for the bioactivity and diversification of cephalosporin antibiotics[2].

Data Presentation: Comparative Molecular Properties

| Property | Deacetoxycephalosporin C (DAOC) | This compound (DAC) |

| Molecular Formula | C14H19N3O6S | C14H19N3O7S |

| Molecular Weight | 357.38 g/mol [1] | 373.38 g/mol |

| Substituent at C-3 | Methyl (-CH3) | Hydroxymethyl (-CH2OH) |

| Key Biosynthetic Role | Product of ring expansion from Penicillin N[3][4] | Product of DAOC hydroxylation; precursor to Cephalosporin C[2][5] |

| Key Enzyme for Formation | Deacetoxycephalosporin C synthase (DAOCS)[6] | This compound synthase (DACS) / DAOC hydroxylase[7] |

Chapter 2: The Biosynthetic Cascade: From Precursor to Product

Deacetoxycephalosporin C and this compound are sequential intermediates in the biosynthesis of cephalosporin C. Understanding this pathway is essential to grasp their relationship. The process begins with the penicillin nucleus and proceeds through several enzymatic steps.

-

Ring Expansion to DAOC: The pathway diverges from penicillin biosynthesis with the enzyme deacetoxycephalosporin C synthase (DAOCS) , also known as "expandase".[3][6] This non-heme iron(II) and 2-oxoglutarate-dependent oxygenase catalyzes the complex oxidative ring expansion of the five-membered thiazolidine ring of Penicillin N into the six-membered dihydrothiazine ring, forming deacetoxycephalosporin C (DAOC)[4][6][8]. This is the committed step in the formation of the cephalosporin core[4].

-

Hydroxylation to DAC: The newly formed DAOC is then acted upon by This compound synthase (DACS) , also referred to as DAOC hydroxylase[2][7]. This enzyme, another 2-oxoglutarate-dependent oxygenase, carries out the critical transformation of the inert methyl group at C-3 into a reactive hydroxyl group, yielding this compound (DAC)[2][9]. In some fungi like Acremonium chrysogenum, DAOCS and DACS activities are present in a single bifunctional enzyme, whereas in bacteria like Streptomyces clavuligerus, they are catalyzed by two separate, distinct enzymes[3][8].

-

Acetylation to Cephalosporin C: Finally, DAC undergoes the terminal step in the pathway. The enzyme This compound acetyltransferase (DAC-AT) catalyzes the transfer of an acetyl group from acetyl-CoA to the C-3 hydroxymethyl group of DAC, producing the final antibiotic, cephalosporin C[10][11][12][13].

Mandatory Visualization: Cephalosporin C Biosynthetic Pathway

Caption: Biosynthetic conversion from Penicillin N to Cephalosporin C.

Chapter 3: Analytical Methodologies for Differentiation

Distinguishing between DAOC and DAC is a routine necessity in fermentation process monitoring, mutant strain characterization, and enzyme engineering. Due to their structural similarity, chromatographic techniques are most effective.

Principle of Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying DAOC and DAC. The separation is based on the difference in polarity. The hydroxyl group in DAC makes it more polar than DAOC, which has a nonpolar methyl group. In reverse-phase HPLC (using a nonpolar stationary phase like C18 and a polar mobile phase), the less polar compound (DAOC) will have a stronger affinity for the stationary phase and thus a longer retention time compared to the more polar compound (DAC), which will elute earlier.

Experimental Protocols: HPLC Analysis of DAOC and DAC

This protocol provides a generalized, self-validating workflow for the baseline separation of DAOC and DAC from a fermentation broth or enzymatic reaction mixture.

1. Sample Preparation:

- 1.1. Centrifuge the sample (e.g., 1 mL of fermentation broth) at 13,000 x g for 10 minutes to pellet cells and debris.

- 1.2. Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial. This step is critical to prevent column clogging and ensure reproducibility.

- 1.3. If necessary, dilute the sample with the mobile phase to ensure the analyte concentrations fall within the linear range of the detector.

2. HPLC System and Conditions:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

- Mobile Phase: An isocratic or gradient system of an aqueous buffer and an organic solvent. A common starting point is a mixture of 95% 20 mM potassium phosphate buffer (pH 3.5) and 5% acetonitrile.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30 °C. Maintaining a constant temperature is crucial for stable retention times.

- Detection: UV detector set to 260 nm, the absorbance maximum for the cephem nucleus.

- Injection Volume: 10 µL.

3. Execution and Data Analysis:

- 3.1. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

- 3.2. Prepare and run a standard curve using certified reference standards of DAOC and DAC at known concentrations (e.g., 10, 50, 100, 200 µg/mL). This validates the method's linearity and allows for accurate quantification.

- 3.3. Inject the prepared samples.

- 3.4. Identify the peaks based on retention times compared to the standards. DAC will elute before DAOC.

- 3.5. Quantify the amount of each compound by integrating the peak area and interpolating from the standard curve.

4. Other Validating Techniques:

- Mass Spectrometry (MS): LC-MS can confirm the identity of the peaks by their mass-to-charge ratio, providing definitive evidence.

- Nuclear Magnetic Resonance (NMR): For purified samples, 1H NMR can unambiguously distinguish the two. The C-3 methyl protons of DAOC will appear as a singlet around 2.0 ppm, while the C-3 methylene protons of DAC will appear as two doublets (an AB quartet) around 4.2 ppm.

Chapter 4: Implications for Antibiotic Development

The conversion of DAOC to DAC is not merely an academic curiosity; it is a critical juncture with industrial relevance.

-

Impurity Profile: In the industrial fermentation of cephalosporin C, incomplete hydroxylation can lead to the accumulation of DAOC as an undesirable by-product[14][15]. This complicates downstream purification and can impact the final product's quality.

-

Engineering Novel Antibiotics: The hydroxyl group of DAC, introduced by the DACS enzyme, offers a second site for chemical or enzymatic modification, alongside the 7-amino group of the cephem nucleus[2]. This has been exploited in the development of semi-synthetic cephalosporins. Engineering the DACS enzyme to accept unnatural substrates can lead to novel intermediates with unique functional groups at the C-3 position, paving the way for new antibiotic candidates with improved properties[2].

Conclusion

The structural distinction between this compound and deacetoxycephalosporin C, centered on the C-3 substituent, is a cornerstone of cephalosporin biochemistry. This single hydroxylation step, mediated by this compound synthase, transforms an inert methyl group into a reactive hydroxyl handle, enabling the final acetylation to cephalosporin C and offering opportunities for biosynthetic engineering. For the research scientist and drug development professional, a firm grasp of their distinct structures, sequential roles in biosynthesis, and the analytical techniques used to differentiate them is indispensable for process optimization, strain development, and the continued innovation of this vital class of antibiotics.

References

-

Vallejo, L. F., Rumbero, A., & Martín, J. F. (2011). Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins. Applied and Environmental Microbiology, 77(19), 6977–6985. [Link]

-

Li, J., et al. (2021). Deacetoxycephalosporin C synthase (expandase): Research progress and application potential. Frontiers in Bioengineering and Biotechnology, 9, 742125. [Link]

-

Wikipedia contributors. (2023, April 25). Deacetylcephalosporin-C acetyltransferase. In Wikipedia, The Free Encyclopedia. [Link]

-

Labbé, G., et al. (2004). Studies on Deacetoxycephalosporin C Synthase Support a Consensus Mechanism for 2-Oxoglutarate Dependent Oxygenases. Biochemistry, 43(38), 12067–12077. [Link]

-

PubChem. (n.d.). Cephalosporin C biosynthesis. In PubChem Pathway. Retrieved from [Link]

-

Fujisawa, Y., & Kanzaki, T. (1975). Role of Acetyl CoA: this compound Acetyltransferase in Cephalosporin C Biosynthesis by Cephalosporium acremonium. Bioscience, Biotechnology, and Biochemistry, 39(10), 2043-2048. [Link]

-

Fujisawa, Y., & Kanzaki, T. (1975). Role of Acetyl CoA: this compound Acetyltransferase Cephalosporin C Biosynthesis by Cephalosporium acremonium. Agricultural and Biological Chemistry, 39(10), 2043-2048. [Link]

-

Wikipedia contributors. (2023, April 25). Deacetoxycephalosporin-C hydroxylase. In Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate. (n.d.). Biosynthetic pathway of cephalosporin C. [Diagram]. Retrieved from [Link]

-

ResearchGate. (n.d.). Biosynthetic pathway of cephalosporin C in A. chrysogenum. [Diagram]. Retrieved from [Link]

-

Kosalková, K., et al. (2008). The last step in cephalosporin C formation revealed: crystal structures of this compound acetyltransferase from Acremonium chrysogenum in complexes with reaction intermediates. Journal of Molecular Biology, 377(3), 881-890. [Link]

-

ResearchGate. (n.d.). Biosynthetic pathway of cephalosporin C. [Diagram]. Retrieved from [Link]

-

Alfani, F., et al. (1996). Enzymatic conversion of cephalosporin C into glutaryl 7-aminocephalosporanic acid. A study in different reactor configurations. Journal of Molecular Catalysis B: Enzymatic, 2(1-2), 85-94. [Link]

-

IUBMB. (n.d.). EC 2.3.1.175. In Enzyme Nomenclature. Retrieved from [Link]

-

Baldwin, J. E., et al. (1990). The enzymatic conversion of exomethylene cephalosporin c into deacetyl cephalosporin c and the role of molecular oxygen in cephalosporin c biosynthesis. Tetrahedron, 46(18), 643-650. [Link]

-

ChemWhat. (n.d.). deacetylcephalosporin-C acetyltransferase EC#: 2.3.1.175. Retrieved from [Link]

-

Wikipedia contributors. (2023, April 25). Deacetoxycephalosporin-C synthase. In Wikipedia, The Free Encyclopedia. [Link]

-

Ranganathan, D., & Ranganathan, S. (2004). The Total Synthesis of Cephalosporin C. Resonance, 9(1), 20-29. [Link]

-

PubChem. (n.d.). Deacetoxycephalosporin C. In PubChem Compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of cephalosporins. [Diagram]. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural views for deacetoxycephalosporin C synthase (DAOCS). [Diagram]. Retrieved from [Link]

-

Grokipedia. (2024). Deacetoxycephalosporin-C synthase. Retrieved from [Link]

-

BRENDA. (n.d.). EC 1.14.11.26 - deacetoxycephalosporin-C hydroxylase. Retrieved from [Link]

Sources

- 1. Deacetoxycephalosporin C | C14H19N3O6S | CID 160139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deacetoxycephalosporin C synthase (expandase): Research progress and application potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cephalosporin C biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Deacetoxycephalosporin-C synthase - Wikipedia [en.wikipedia.org]

- 7. Deacetoxycephalosporin-C hydroxylase - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. EC 1.14.11.26 - deacetoxycephalosporin-C hydroxylase. [ebi.ac.uk]

- 10. Deacetylcephalosporin-C acetyltransferase - Wikipedia [en.wikipedia.org]

- 11. The last step in cephalosporin C formation revealed: crystal structures of this compound acetyltransferase from Acremonium chrysogenum in complexes with reaction intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EC 2.3.1.175 [iubmb.qmul.ac.uk]

- 13. chemwhat.com [chemwhat.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Deacetylcephalosporin C: A Comprehensive Technical Guide to its Intrinsic Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract